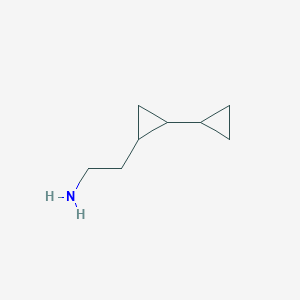

2-(2-Cyclopropylcyclopropyl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

2-(2-cyclopropylcyclopropyl)ethanamine |

InChI |

InChI=1S/C8H15N/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5,9H2 |

InChI Key |

FKSISQPOTSBSPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CC2CCN |

Origin of Product |

United States |

Significance of Cyclopropyl Moieties in Organic and Medicinal Chemistry

The cyclopropyl (B3062369) group, a three-membered carbon ring, is a highly valuable motif in drug discovery and organic synthesis. scientificupdate.comfiveable.me Its incorporation into molecular structures is a strategic choice to enhance a variety of properties. scientificupdate.com The inherent ring strain of approximately 27 kcal/mol gives the cyclopropyl group unique electronic and conformational characteristics. fiveable.me The C-C bonds have enhanced p-character, and the C-H bonds are shorter and stronger than those in typical alkanes. acs.orgnih.gov

In medicinal chemistry, the cyclopropyl ring is often used as a bioisostere—a substituent that retains the intended biological activity of the group it replaces while modifying other properties. nih.gov It can serve as a rigid replacement for moieties like alkenes, gem-dimethyl groups, or even phenyl rings, helping to lock in a specific conformation for more favorable binding to a biological target. iris-biotech.denih.gov This conformational rigidity can contribute to an entropically favorable binding to receptors. acs.orgiris-biotech.de

Key benefits of incorporating cyclopropyl groups in drug candidates include:

Enhanced Potency and Selectivity: The rigid structure can optimize interactions with a target's binding pocket. iris-biotech.de

Improved Metabolic Stability: The group can block sites susceptible to metabolic oxidation, for instance, by replacing an N-ethyl group with an N-cyclopropyl group. nih.goviris-biotech.de

Modulation of Physicochemical Properties: Cyclopropyl groups can alter a molecule's lipophilicity, solubility, and pKa, which are critical for its pharmacokinetic profile. nih.goviris-biotech.de

Increased Brain Permeability: In some contexts, the addition of a cyclopropyl ring has been shown to increase a molecule's ability to cross the blood-brain barrier. acs.org

The proven track record of this moiety is evidenced by the number of drugs approved by the FDA that contain a cyclopropyl ring. scientificupdate.com

Fundamental Role of Primary Amines in Synthetic and Biological Contexts

Primary amines, characterized by the -NH2 group, are fundamental building blocks in both synthetic and biological chemistry. purkh.comresearchgate.net The lone pair of electrons on the nitrogen atom makes them both basic and nucleophilic, enabling them to participate in a vast array of chemical reactions. solubilityofthings.comnumberanalytics.com

In synthetic chemistry, primary amines are indispensable intermediates. researchgate.net They readily react with a variety of electrophiles:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. wikipedia.org

Acylation: Reaction with acyl chlorides or anhydrides to produce stable amides. wikipedia.org

Iminé Formation: Condensation with aldehydes and ketones to form imines, which are versatile intermediates themselves. solubilityofthings.com

Sulfonamide Formation: Reaction with sulfonyl chlorides, a transformation used in both synthesis and chemical analysis (Hinsberg reaction). wikipedia.org

Biologically, primary amines are at the core of life's essential molecules. purkh.com Amino acids, the monomers of proteins, feature a primary amine group that forms peptide bonds. purkh.com Furthermore, several key neurotransmitters, including dopamine (B1211576) and serotonin, are primary amines, highlighting their critical role in neurobiology. purkh.comnumberanalytics.com Their basicity allows them to act as proton acceptors in physiological conditions, influencing protein structure and function. purkh.com The prevalence of the primary amine functional group in pharmaceuticals—from antibiotics to antidepressants—underscores its importance in medicinal chemistry. purkh.comnumberanalytics.com

Overview of Key Research Trajectories for 2 2 Cyclopropylcyclopropyl Ethan 1 Amine

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comfiveable.meyoutube.com For this compound, the primary disconnections involve the carbon-nitrogen bond of the ethanamine side chain and the carbon-carbon bonds forming the two cyclopropane (B1198618) rings.

A primary retrosynthetic disconnection breaks the C-N bond of the primary amine, leading to a corresponding electrophile, such as a 2-(2-cyclopropylcyclopropyl)ethyl halide or a carbonyl compound like 2-(2-cyclopropylcyclopropyl)acetaldehyde. The latter can be derived from the corresponding carboxylic acid or alcohol. This approach points towards late-stage introduction of the amine functionality via nucleophilic substitution or reductive amination.

Further disconnection of the ethanamine side chain as a two-carbon unit reveals the key 2-cyclopropylcyclopropane functionalized intermediate. The cyclopropylcyclopropane core itself can be disconnected to reveal simpler precursors. One logical approach involves the sequential formation of the two rings. This suggests a cyclopropanation reaction on a vinylcyclopropane (B126155) intermediate, which in turn can be synthesized from a simple diene like 1,3-butadiene (B125203). This retrosynthetic strategy is outlined below:

Retrosynthetic Pathway for this compound

Strategies for Constructing the Cyclopropylcyclopropane Core

The formation of the vicinal cyclopropane rings is a critical step in the synthesis. This can be achieved through various cyclopropanation strategies, with control over stereochemistry being a significant consideration.

Utilization of Bicyclopropylidene as a Precursor

Bicyclopropylidene, a strained olefin, presents an intriguing potential precursor to the cyclopropylcyclopropane core. Its high reactivity, driven by the release of ring strain, makes it susceptible to various addition reactions. researchgate.net In principle, a controlled addition across the double bond could yield the desired dicyclopropyl system. However, the practical application of this method for the direct synthesis of the 2-(2-cyclopropylcyclopropyl)ethyl scaffold is not extensively documented and would require careful control to achieve the desired substitution pattern and avoid undesired side reactions.

Diastereoselective and Enantioselective Approaches to Cyclopropane Ring Formation

A more established and versatile method for constructing the cyclopropylcyclopropane core involves the sequential cyclopropanation of a diene. For instance, the reaction of 1,3-butadiene can be controlled to yield a vinylcyclopropane intermediate, which then undergoes a second cyclopropanation.

A documented approach involves the rhodium(II)-catalyzed cyclopropanation of ethenylcyclopropane with ethyl diazoacetate to produce ethyl 2-cyclopropylcyclopropanecarboxylate. researchgate.net This reaction can be followed by a second cyclopropanation using the Simmons-Smith reaction (diiodomethane and a zinc-copper couple) on a suitable olefinic precursor. researchgate.net The stereochemical outcome of these cyclopropanation reactions can be influenced by the choice of catalyst, ligands, and reaction conditions, offering pathways to specific diastereomers and enantiomers.

The development of asymmetric cyclopropanation reactions has been a significant area of research. nih.gov Chiral rhodium and ruthenium catalysts, for example, have been shown to effect highly enantioselective cyclopropanations of olefins with diazo compounds. uci.edu These methods provide access to optically active cyclopropane derivatives, which are valuable building blocks in medicinal chemistry.

| Catalyst System | Reactants | Product | Stereoselectivity | Reference |

| Rh₂(OAc)₄ | Ethenylcyclopropane, Ethyl diazoacetate | Ethyl 2-cyclopropylcyclopropanecarboxylate | Mixture of diastereomers | researchgate.net |

| Dirhodium tetracarboxylate | Exocyclic olefins, Donor/acceptor carbenes | Spiroazabicyclo[2.n]alkanes | High enantioselectivity and diastereoselectivity | uci.edu |

Introduction of the Ethan-1-amine Moiety

With the cyclopropylcyclopropane core in hand, the final step is the introduction of the ethan-1-amine side chain. Several standard organic transformations can be employed for this purpose.

Reductive Amination Protocols for Amine Synthesis

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. acsgcipr.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 2-(2-cyclopropylcyclopropyl)acetaldehyde with ammonia (B1221849) in the presence of a reducing agent. researchgate.netnih.gov

The reaction proceeds through the formation of an intermediate imine, which is then reduced to the primary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org

A specific example in the literature describes the reductive amination of a cyclopropyl (B3062369) aldehyde with a cyclopropyl amine, indicating the feasibility of this reaction type within this class of compounds. researchgate.net While not a direct synthesis of the target molecule, it demonstrates the chemical compatibility of the cyclopropyl groups with reductive amination conditions.

| Carbonyl Precursor | Amine Source | Reducing Agent | Product | Reference |

| 2-(2-Cyclopropylcyclopropyl)acetaldehyde | Ammonia | Sodium borohydride | This compound | researchgate.netnih.gov |

| Cyclopropyl aldehyde | Cyclopropyl amine | Sodium cyanoborohydride | N-(cyclopropylmethyl)cyclopropanamine | researchgate.net |

Nucleophilic Substitution Reactions in Amine Formation

An alternative route to the target amine involves nucleophilic substitution on a suitable electrophile. uci.edufiveable.me This would typically involve the reaction of a 2-(2-cyclopropylcyclopropyl)ethyl halide (e.g., bromide or iodide) with an ammonia equivalent.

Direct alkylation of ammonia with an alkyl halide can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the nucleophilicity of the product amines. mdpi.comlibretexts.org To circumvent this, methods like the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, can be employed to selectively form the primary amine. researchgate.net Another approach is to use an excess of ammonia to favor the formation of the primary amine.

A highly relevant synthetic route described in the literature for a similar compound, (1-cyclopropyl)cyclopropylamine, utilizes a Curtius degradation of the corresponding carboxylic acid. nih.gov This reaction proceeds via an acyl azide (B81097) intermediate, which rearranges to an isocyanate that is then hydrolyzed to the primary amine. A similar strategy could be applied starting from 2-(2-cyclopropylcyclopropyl)acetic acid to furnish the target amine. In a documented synthesis, Curtius degradation of 2-cyclopropylcyclopropanecarboxylic acid yielded 2-cyclopropylcyclopropanamine. researchgate.net

| Electrophile/Precursor | Nucleophile/Reagent | Reaction Type | Product | Reference |

| 2-(2-Cyclopropylcyclopropyl)ethyl halide | Ammonia | Nucleophilic Substitution | This compound | uci.edumdpi.com |

| 2-(2-Cyclopropylcyclopropyl)ethyl halide | Phthalimide anion | Gabriel Synthesis | Primary amine after hydrolysis | researchgate.net |

| 2-Cyclopropylcyclopropanecarboxylic acid | Diphenylphosphoryl azide, then hydrolysis | Curtius Degradation | 2-Cyclopropylcyclopropanamine | researchgate.net |

Reduction of Nitriles or Amides to Yield Amines

A primary and highly effective method for the synthesis of primary amines, such as this compound, involves the reduction of a corresponding nitrile or amide precursor. The reduction of nitriles is a robust transformation in organic synthesis, providing a direct route to the desired amine functionality. libretexts.orglibretexts.org

The key precursor for this approach would be 2-(2-cyclopropylcyclopropyl)acetonitrile. This nitrile can be reduced to the target primary amine using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and highly effective reagent for this purpose, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group. libretexts.org

Alternatively, catalytic hydrogenation offers a milder and often more economical route. wikipedia.org This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org Catalysts such as Raney nickel, platinum(IV) oxide (PtO₂), or palladium on carbon (Pd/C) are frequently employed. wikipedia.org The choice of catalyst and reaction conditions (temperature, pressure) is crucial to prevent the formation of secondary and tertiary amine byproducts. wikipedia.org

More recent developments in nitrile reduction offer even greater functional group tolerance. Reagents like ammonia borane, sometimes used without a catalyst, or diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, can efficiently reduce nitriles to primary amines. organic-chemistry.org

Table 1: Comparison of Common Nitrile Reduction Methods

| Reagent/Method | Typical Conditions | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by H₂O/acid workup | High reactivity, excellent yields | Reduces many other functional groups, requires anhydrous conditions | libretexts.orglibretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Raney Ni, PtO₂, or Pd/C, elevated T/P | Economical, scalable, "greener" | Can lead to over-alkylation (secondary/tertiary amines), may reduce other groups (e.g., alkenes) | libretexts.orgwikipedia.org |

| Ammonia Borane (NH₃BH₃) | Thermal conditions, often no catalyst needed | High functional group tolerance, environmentally benign byproducts | May require elevated temperatures | organic-chemistry.org |

Stereoselective and Asymmetric Synthesis of this compound

The structure of this compound contains multiple stereocenters, making stereoselective synthesis a critical consideration for producing specific isomers. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds, which is vital in fields like medicinal chemistry where different enantiomers can have vastly different biological activities. mdpi.comyale.edu

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com For the synthesis of a specific stereoisomer of this compound, a chiral auxiliary could be employed during the formation of the cyclopropane rings or the installation of the amine group.

For instance, a chiral auxiliary like a pseudoephedrine amide could be used. wikipedia.org The synthesis would begin by attaching pseudoephedrine to a carboxylic acid precursor. The chiral environment created by the auxiliary would then direct the stereoselective alkylation or cyclopropanation reactions needed to build the bicyclopropyl framework, after which the auxiliary is removed to yield an enantiomerically enriched intermediate. wikipedia.org Evans oxazolidinone auxiliaries are also widely used in asymmetric alkylations and aldol (B89426) reactions, which could be key steps in building the carbon skeleton before cyclopropanation. wikipedia.orgtcichemicals.com

Asymmetric Catalysis in Cyclopropylamine (B47189) Derivatization

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govmdpi.com This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. mdpi.com

The synthesis of chiral cyclopropylamines can be achieved through the asymmetric cyclopropanation of alkenes. mdpi.com For example, a dirhodium or ruthenium-based catalyst featuring a chiral ligand could catalyze the reaction between an appropriate alkene and a diazo compound to form a cyclopropane ring with high enantioselectivity. mdpi.comnih.gov Specifically, Ru(II)-Pheox catalyzed cyclopropanation of vinylcarbamates is a known method for producing enantiomerically enriched cyclopropylamine derivatives. mdpi.com This strategy could be applied to construct one of the cyclopropane rings in the target molecule with a defined stereochemistry.

Diastereoselective Control in Multiple Cyclopropyl System Construction

Constructing the bicyclopropyl system of the target molecule requires control over the relative stereochemistry of the two adjacent cyclopropane rings (diastereoselectivity). The formation of the second cyclopropane ring must be directed by the stereochemistry of the first.

Methods for the diastereoselective synthesis of substituted cyclopropanes often involve the reaction of alkenes with carbenes or ylides. organic-chemistry.orgnih.gov For example, the cyclopropanation of an alkene that already contains a cyclopropyl group can be influenced by the steric bulk of the existing ring, favoring the approach of the reagent from the less hindered face. The Corey-Chaykovsky reaction, which uses sulfur ylides, is a well-established method for cyclopropanation and can exhibit high diastereoselectivity depending on the substrate and ylide used. nih.gov Electrochemical methods have also emerged that allow for the highly diastereoselective cyclopropanation of unactivated alkenes with carbon pronucleophiles. nih.gov

Application of Protecting Group Strategies in this compound Synthesis

In a multi-step synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with subsequent reactions. numberanalytics.comutdallas.edu The amine group is nucleophilic and can react with many electrophilic reagents. organic-chemistry.org Therefore, in a synthesis of this compound, the amine functionality would likely be introduced in a protected form or protected immediately after its formation.

Common protecting groups for amines are carbamates, such as the tert-butoxycarbonyl (Boc) group or the benzyloxycarbonyl (Cbz) group. organic-chemistry.orgsynarchive.com These groups render the nitrogen atom non-nucleophilic. utdallas.edu The choice of protecting group is critical and depends on its stability to the various reaction conditions planned for the synthetic route. numberanalytics.comutsouthwestern.edu

An orthogonal protection strategy might be employed if other sensitive functional groups are present. This involves using multiple protecting groups that can be removed under different, specific conditions without affecting the others. numberanalytics.comorganic-chemistry.org For example, a Boc group is stable to many conditions but is easily removed with acid (like trifluoroacetic acid), while a Cbz group is stable to acid but is readily cleaved by catalytic hydrogenolysis. numberanalytics.com After all other synthetic transformations are complete, the protecting group is removed in the final step (deprotection) to reveal the target primary amine. utdallas.edu

Table 2: Common Amine Protecting Groups

| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Citation |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Boc-NH-R | (Boc)₂O, base (e.g., NEt₃, DMAP) | Strong acid (e.g., TFA, HCl) | organic-chemistry.org |

| Benzyloxycarbonyl (Cbz or Z) | Cbz-NH-R | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂, Pd/C) | numberanalytics.com |

Reactions Involving the Cyclopropyl Substructures

The cyclopropane rings in this compound are a source of significant chemical potential due to their inherent ring strain, estimated to be around 27 kcal/mol. This strain energy can be released in various chemical transformations, making the cyclopropyl groups reactive moieties rather than inert aliphatic components.

The opening of a cyclopropane ring typically proceeds via cleavage of a carbon-carbon bond, which can be initiated by electrophiles, nucleophiles, or radical species. In the context of this compound, the neighboring primary amine group can play a crucial role in directing the outcome of these reactions.

Electrophilic ring-opening of cyclopropylamines can lead to the cleavage of the distal C-C bond. For instance, studies on similar structures like trans-2-phenylcyclopropylamine have shown that electrophilic attack can lead to the opening of the ring at the bond furthest from the amine-bearing carbon. nih.gov This is attributed to the sigma-withdrawing effect of the ammonium group (formed under acidic conditions), which weakens the distal bond. nih.gov A similar mechanism could be envisioned for this compound under acidic conditions, potentially leading to a range of functionalized products depending on the attacking electrophile and the reaction conditions.

The reaction of alkylidenecyclopropyl ketones with amines has been shown to result in a ring-opening cyclization, yielding substituted pyrroles. organic-chemistry.org This proceeds through a mechanism involving the distal cleavage of the cyclopropane ring. organic-chemistry.org While the substrate is different, this highlights the potential for the amine in this compound to participate in intramolecular reactions following a ring-opening event, especially if the molecule is first derivatized to introduce a ketone or a similar activating group.

The table below summarizes potential ring-opening reactions for this compound based on known cyclopropane chemistry.

| Reagent/Condition | Potential Product(s) | Reaction Type |

| Strong Acid (e.g., HBr) | Halogenated amines (e.g., 1,3-addition product) | Electrophilic Ring-Opening |

| Transition Metal Catalyst (e.g., Pt, Pd) / H₂ | Ring-opened alkanes | Hydrogenolysis |

| Oxidizing Agents (e.g., peroxy acids) | Hydroxylated or carbonylated products | Oxidative Ring-Opening |

The direct functionalization of the cyclopropane rings without ring-opening presents a synthetic challenge but offers a route to novel derivatives. The presence of the amine group can influence the regioselectivity of such reactions.

Stereoselective synthesis of cyclopropane derivatives has been achieved through various methods, including those based on 1,2-chirality transfer. nih.gov While this specific methodology may not be directly applicable, it underscores the potential for developing stereoselective functionalizations. More relevant are methods involving bromine/magnesium exchange reactions, which have been used for the stereoselective functionalization of cyclopropane derivatives. nih.gov Such a strategy could potentially be adapted to introduce substituents onto the cyclopropyl rings of this compound.

Recent advances in hydrogen-borrowing catalysis have enabled the α-cyclopropanation of ketones. nih.gov While this is a method for forming cyclopropanes, the underlying principles of activating adjacent positions could be explored for the functionalization of the existing cyclopropyl groups in the target molecule.

Reactions of the Primary Amine Functional Group

The primary amine in this compound is a versatile functional group, capable of undergoing a wide range of chemical transformations. These reactions are generally well-established and can be used to synthesize a diverse library of derivatives.

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and basic. It readily reacts with acylating and alkylating agents.

Acylation: The amine can be acylated using acyl chlorides, anhydrides, or esters to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. hacettepe.edu.tr The acylation of enamines, which can be formed from primary amines, is also a well-established method for creating β-diketones after hydrolysis. hacettepe.edu.tr

Alkylation: Alkylation of the amine with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. Controlling the degree of alkylation can be challenging, but reductive amination offers a more controlled route to mono- or di-alkylated products.

The table below provides examples of typical acylation and alkylation reactions.

| Reagent | Product Type | General Conditions |

| Acetyl chloride | N-acetyl amide | Aprotic solvent, base (e.g., triethylamine) |

| Benzoyl anhydride (B1165640) | N-benzoyl amide | Aprotic solvent, base |

| Methyl iodide | Mono-, di-, and tri-methylated amine | Polar solvent |

| Benzyl bromide | Benzylated amine(s) | Polar solvent, base |

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comlibretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction is reversible and the pH needs to be carefully controlled for optimal imine formation, generally around a pH of 5. lumenlearning.com

While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. libretexts.orgmasterorganicchemistry.com The initial steps of the mechanism are similar to imine formation, but because a primary amine is used to form the initial carbinolamine, the subsequent elimination of water leads to a C=N double bond. libretexts.orglibretexts.org

The formation of imines from this compound would introduce a new point of structural diversity and a functional group that can undergo further reactions, such as reduction to a secondary amine or reaction with nucleophiles.

| Carbonyl Compound | Product Type | Catalyst |

| Acetone | Ketimine | Mild acid (e.g., acetic acid) |

| Benzaldehyde | Aldimine | Mild acid |

| Cyclohexanone | Ketimine | Mild acid |

Beyond simple acylation and alkylation, a variety of advanced derivatization strategies can be applied to the primary amine of this compound. These methods are often employed to enhance the analytical properties of amine-containing molecules or to introduce specific functionalities. iu.edunih.gov

Derivatization is a common technique in analytical chemistry to improve the volatility, thermal stability, and chromatographic behavior of analytes for techniques like gas chromatography-mass spectrometry (GC-MS). iu.edu Reagents such as trifluoroacetic anhydride (TFAA) for acylation and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation are frequently used. iu.edu

For applications in bioanalysis, fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde (NDA) can be used to create highly fluorescent derivatives, enabling sensitive detection. nih.gov Another strategy involves tagging the amine with a group that enhances its properties for mass spectrometry, for example by increasing its proton affinity and hydrophobicity. nih.gov Furthermore, pre-column derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) allows for the sensitive and selective analysis of aliphatic amines by HPLC. sigmaaldrich.com

These advanced derivatization strategies open up a wide range of possibilities for creating functionalized molecules with tailored properties for specific applications.

Exploration of Palladium-Catalyzed Cross-Coupling Reactions Involving Related Cyclopropyl Intermediates

The inherent ring strain of the cyclopropyl group, approximately 27.5 kcal/mol, makes it a reactive moiety susceptible to ring-opening reactions, which can be advantageous in synthetic chemistry. rsc.org Transition metal catalysis, particularly with palladium, has been a powerful tool for the functionalization of cyclopropane-containing molecules. libretexts.orgwikipedia.org While specific palladium-catalyzed cross-coupling data for this compound is not extensively documented in publicly available literature, a significant body of research exists for related cyclopropyl intermediates. These studies provide valuable insights into the potential reactivity of the target compound.

Palladium-catalyzed cross-coupling reactions offer a versatile methodology for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.net Seminal reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination have become indispensable in medicinal chemistry and materials science. researchgate.netnih.govnih.gov The application of these methods to cyclopropyl-containing substrates has been an area of active investigation, aiming to create diverse and structurally complex molecules. researchgate.net

One of the key challenges in the cross-coupling of cyclopropyl compounds is controlling the regioselectivity and preventing undesired ring-opening pathways. However, strategic choice of catalyst, ligands, and reaction conditions can overcome these hurdles. For instance, palladium-catalyzed C-H activation has emerged as a powerful technique for the functionalization of cyclopropylmethylamines. acs.orgnih.gov

Research Findings on Related Cyclopropyl Intermediates

Research into palladium-catalyzed reactions of various cyclopropyl-containing compounds has yielded significant findings. These studies often involve substrates where the cyclopropyl group is activated by an adjacent functional group or is part of a strained system.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, has been successfully applied to cyclopropyl systems. libretexts.orgnih.gov For example, high yields have been achieved in the coupling of various bromothiophenes with cyclopropylboronic acid using a palladium(II) acetate (B1210297) catalyst and an SPhos ligand. nih.gov This method has proven scalable and effective for producing a range of cyclopropylthiophenes. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone for forming carbon-nitrogen bonds. While the direct amination of cyclopropyl halides can be challenging, intramolecular variations have shown feasibility. researchgate.net The development of new ligands and catalytic systems continues to expand the scope of this reaction to include strained ring systems.

Sonogashira Coupling: The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, has been effectively demonstrated with cyclopropyl iodides. This reaction proceeds with retention of configuration and produces alkynylcyclopropanes in excellent yields. researchgate.net These products can then serve as precursors for more complex heterocyclic structures. researchgate.net

C-H Functionalization: A significant breakthrough has been the palladium-catalyzed enantioselective C-H functionalization of free cyclopropylmethylamines. acs.orgnih.govnih.govacs.org Using a chiral bidentate thioether ligand, it is possible to achieve arylation, carbonylation, and olefination at the γ-position of the cyclopropylmethylamine. acs.orgnih.gov This approach circumvents the need for pre-functionalized starting materials and provides a direct route to chiral cyclopropane derivatives. acs.orgnih.govpitt.edu

The following table summarizes selected palladium-catalyzed cross-coupling reactions involving cyclopropyl intermediates, highlighting the diversity of coupling partners and reaction conditions.

| Catalyst System | Cyclopropyl Substrate Type | Coupling Partner | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | Cyclopropylboronic acid | Bromothiophenes | Cyclopropylthiophenes | 69-93 | nih.gov |

| Pd(OAc)₂ / PCy₃ | Aryl cyclopropyl ketones | - | (E)-1-Arylbut-2-en-1-ones | 23-89 | rsc.org |

| Pd(II) / Chiral Thioether Ligand | Cyclopropylmethylamines | Aryl Iodides | γ-Aryl Cyclopropylmethylamines | up to 73 | nih.gov |

| Not specified | Cyclopropyl Iodides | Terminal Alkynes | Alkynylcyclopropanes | Excellent | researchgate.net |

| Pd(OAc)₂ / MPAA Ligand | Cyclopropylmethylamines | Aryl Iodides | cis-Aryl-cyclopropylmethylamines | up to 99.5 ee | nih.gov |

This table is for illustrative purposes and represents a selection of reported findings. "ee" refers to enantiomeric excess.

These examples underscore the synthetic utility of palladium catalysis in manipulating the cyclopropyl moiety. The ability to perform these transformations under relatively mild conditions and with high selectivity makes this a powerful strategy for the synthesis of complex molecules. nih.govacs.orgnih.gov The insights gained from these related systems are crucial for predicting and developing the chemical reactivity of this compound in similar palladium-catalyzed cross-coupling reactions.

Conformational Analysis and Stereochemical Considerations of 2 2 Cyclopropylcyclopropyl Ethan 1 Amine

Analysis of Intramolecular Interactions and Preferred Conformational States

The three-dimensional structure of 2-(2-cyclopropylcyclopropyl)ethan-1-amine is not static; it exists as an equilibrium of multiple conformers. The relative energies of these conformers are determined by a delicate balance of various intramolecular interactions.

A significant intramolecular interaction in this compound is the potential for hydrogen bonding. The amine group (-NH2) can act as a hydrogen bond donor, and while there isn't a strong acceptor in the rest of the molecule, weak interactions with the electron-rich regions of the cyclopropyl (B3062369) rings can occur. More importantly, the nitrogen atom's lone pair can influence the conformation. In similar amino compounds, intramolecular hydrogen bonding between an amino group and other functional groups can stabilize certain conformations. researchgate.net For instance, in 2-aminoethanol, an intramolecular hydrogen bond between the hydroxyl and amino groups is a crucial factor in its conformational preference. researchgate.net While this compound lacks a hydroxyl group, the possibility of weak N-H•••π interactions with the cyclopropane (B1198618) rings cannot be entirely dismissed and would contribute to the stability of specific folded conformations.

The rotational barrier around the C-C bond of the ethylamine (B1201723) fragment also plays a crucial role. The relative positions of the bulky cyclopropyl group and the amine group can lead to gauche and anti-conformers. Computational studies on related molecules like 2-fluoroethylamine have shown that the gauche conformer can be of comparable or even lower energy than the anti-conformer due to stereoelectronic effects. nih.gov

The table below summarizes the key intramolecular interactions that influence the conformational states of this compound.

| Interaction Type | Description | Potential Impact on Conformation |

| Torsional Strain | Resistance to bond twisting around the C-C single bonds of the ethylamine chain and the bond connecting the two cyclopropyl rings. | Determines the preferred staggered conformations (gauche and anti) and influences the relative orientation of the cyclopropyl rings. |

| Steric Hindrance | Repulsive interactions between the bulky cyclopropyl groups and between the cyclopropyl group and the amine group. | Disfavors conformations where these groups are in close proximity, influencing the overall shape to be more extended. |

| Intramolecular Hydrogen Bonding | Potential for weak hydrogen bonds between the N-H of the amine group and the π-electron density of the cyclopropyl rings. | Could stabilize folded conformations where the amine group is oriented towards the cyclopropyl rings. |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the C-N bond and the induced dipoles of the cyclopropyl rings. | Can influence the relative orientation of the ethylamine side chain. |

The preferred conformational states of this compound will, therefore, be a complex interplay of these factors, likely resulting in a mixture of several low-energy conformers in solution.

Detailed Study of Chirality and Stereoisomerism in this compound

Chirality is a key feature of this compound, leading to the existence of multiple stereoisomers. A stereocenter is an atom, typically carbon, that is bonded to four different groups.

The structure of this compound possesses multiple stereocenters:

The carbon atom of the ethylamine chain to which the cyclopropyl group is attached. This carbon is bonded to a hydrogen atom, the -CH2NH2 group, and the two carbons of the cyclopropyl ring it is attached to (which are themselves different due to the substitution pattern).

The two carbon atoms of the substituted cyclopropyl ring. The carbon atom bonded to the other cyclopropyl group and the carbon atom bonded to the ethylamine side chain are both stereocenters.

The presence of these stereocenters means that this compound can exist as a number of stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms. These stereoisomers can be classified as either enantiomers or diastereomers.

Enantiomers are non-superimposable mirror images of each other. They have identical physical properties, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. nih.gov

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties.

Given the multiple stereocenters, this compound can have several diastereomeric pairs, and each diastereomer will have its corresponding enantiomer. The relationship between the different stereoisomers is summarized in the table below.

| Stereoisomer Relationship | Description | Key Differentiating Property |

| Enantiomers | Non-superimposable mirror images. | Opposite rotation of plane-polarized light. |

| Diastereomers | Stereoisomers that are not mirror images. | Different physical properties (e.g., melting point, boiling point, solubility). |

The cis/trans isomerism of the substituted cyclopropane ring further adds to the complexity of the stereoisomerism of this molecule. The relative orientation of the ethylamine group and the other cyclopropyl group on the first cyclopropane ring can be either cis or trans, leading to distinct diastereomers with different shapes and energies.

Methodologies for Assessment of Diastereomeric and Enantiomeric Purity

The separation and quantification of the different stereoisomers of this compound are crucial for understanding its chemical and biological properties. Several analytical techniques can be employed to assess diastereomeric and enantiomeric purity.

Diastereomeric Purity Assessment:

Since diastereomers have different physical properties, they can often be separated and quantified using standard chromatographic techniques such as:

Gas Chromatography (GC): Diastereomers often have slightly different boiling points and interactions with the stationary phase, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): Using a standard (achiral) stationary phase, the different polarities and interactions of diastereomers can lead to different retention times, enabling their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The different chemical environments of the nuclei in diastereomers can result in distinct signals in the NMR spectrum, allowing for their identification and the determination of their relative ratios.

Enantiomeric Purity Assessment:

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Specialized techniques are required to differentiate and quantify them:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. nih.gov The choice of CSP and mobile phase is critical for achieving successful separation. nih.gov

Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC, this method uses a chiral stationary phase to separate volatile enantiomers.

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of enantiomers can be resolved into separate peaks, allowing for the determination of the enantiomeric excess (ee).

Capillary Electrophoresis (CE) with Chiral Selectors: Chiral selectors added to the background electrolyte can interact differently with each enantiomer, leading to different migration times and allowing for their separation.

The table below outlines the primary methods for assessing the stereochemical purity of this compound.

| Purity Type | Method | Principle of Separation/Differentiation |

| Diastereomeric | HPLC, GC | Differences in physical properties (polarity, boiling point) lead to different retention times on achiral stationary phases. |

| Diastereomeric | NMR Spectroscopy | Different chemical environments of nuclei result in distinct chemical shifts. |

| Enantiomeric | Chiral HPLC, Chiral GC | Differential interaction with a chiral stationary phase leads to different retention times. |

| Enantiomeric | NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes with a chiral reagent, leading to resolvable signals. |

The selection of the most appropriate method will depend on the specific properties of the stereoisomers and the analytical requirements of the study.

Computational and Theoretical Investigations of 2 2 Cyclopropylcyclopropyl Ethan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. These methods can predict molecular geometries, stabilities, and spectroscopic signatures with a high degree of accuracy.

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 2-(2-cyclopropylcyclopropyl)ethan-1-amine. By using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the geometry of the molecule can be optimized to its lowest energy state. scirp.orgresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-C bond length (cyclopropyl) | ~1.51 Å |

| C-C bond length (ethyl chain) | ~1.54 Å |

| C-N bond length | ~1.47 Å |

| C-C-C bond angle (cyclopropyl) | ~60° |

| C-C-N bond angle | ~112° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structural motifs.

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for its experimental identification and characterization. nih.govresearchgate.net By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. mdpi.com Key vibrational modes for this compound would include the N-H stretching of the primary amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the cyclopropyl (B3062369) and ethyl groups, and the characteristic "breathing" modes of the cyclopropyl rings.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the ¹H and ¹³C NMR spectra. mdpi.com The unique chemical environments of the protons and carbons in the cyclopropyl groups and the ethylamine (B1201723) chain would result in a distinct pattern of signals. For instance, the protons on the cyclopropyl rings are expected to appear at unusually high field (low ppm values) in the ¹H NMR spectrum due to the ring current effect.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift/Frequency |

| ¹H NMR | -NH₂ protons | 1.0 - 2.5 ppm |

| Cyclopropyl protons | 0.2 - 1.0 ppm | |

| Ethyl chain protons | 1.5 - 3.0 ppm | |

| ¹³C NMR | Cyclopropyl carbons | 5 - 20 ppm |

| Ethyl chain carbons | 30 - 50 ppm | |

| IR Spectroscopy | N-H stretch | 3300 - 3500 cm⁻¹ |

| C-H stretch (cyclopropyl) | ~3100 cm⁻¹ |

Note: These are estimated values based on known spectroscopic data for similar functional groups.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides a static picture of the molecule's most stable state, molecular dynamics (MD) simulations can explore its dynamic behavior and the full range of its accessible conformations. nih.govnih.gov For a flexible molecule like this compound, with several rotatable bonds, MD simulations are essential to understand its conformational landscape. nih.gov

By simulating the motion of the molecule over time in a virtual solvent box, MD can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy state. The simulations would also reveal potential intramolecular hydrogen bonds and other non-covalent interactions that stabilize certain conformations.

Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and its environment. For example, simulations could model its interaction with water molecules to predict its solvation properties, or with a lipid bilayer to assess its membrane permeability.

Pharmacophore Modeling and Virtual Screening for this compound Analogues

Given the structural similarities of this compound to known monoamine oxidase (MAO) inhibitors, pharmacophore modeling can be a powerful tool to explore its potential bioactivity and to design novel analogues. mdpi.comresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. researchgate.netnih.gov

In the absence of a known crystal structure for the target protein bound to a similar ligand, a ligand-based approach can be employed. mdpi.comnih.gov This method involves analyzing a set of known active molecules to identify the common chemical features responsible for their activity. cabidigitallibrary.orgresearchgate.net For MAO inhibitors, these features typically include a hydrophobic group, a hydrogen bond donor, and a positively ionizable feature (the amine group). nih.gov

A pharmacophore model for this compound and its analogues could be generated based on known cyclopropylamine-containing MAO inhibitors. This model would serve as a 3D query for virtual screening of compound databases to identify other molecules with the desired features, potentially leading to the discovery of novel and more potent inhibitors. nih.govnih.gov

Table 3: Hypothetical Ligand-Based Pharmacophore Model Features for MAO-A Inhibition

| Feature | Description |

| Hydrophobic (HY) | Two hydrophobic regions corresponding to the cyclopropyl groups. |

| Hydrogen Bond Donor (HBD) | The primary amine group. |

| Positive Ionizable (PI) | The protonated amine group at physiological pH. |

When the 3D structure of the target protein is available, a structure-based approach can be used to design a pharmacophore model. nih.govacs.org The crystal structures of human MAO-A and MAO-B are well-characterized. A pharmacophore model can be generated by analyzing the key interactions between a known inhibitor and the amino acid residues in the active site of the enzyme. mdpi.com

For this compound, a structure-based model would be created by docking the molecule into the active site of MAO. The model would then be refined to include key features such as hydrogen bonds with specific residues, hydrophobic interactions with the pocket, and the correct orientation of the cyclopropyl groups. This refined model can then be used for more accurate virtual screening to identify analogues with improved binding affinity and selectivity. nih.gov

Table 4: Key Interacting Residues in MAO-A for Pharmacophore Design

| Residue | Interaction Type |

| Tyr407, Tyr444 | Aromatic/hydrophobic interactions with the cyclopropyl rings. |

| Ile335, Leu337 | Hydrophobic interactions. |

| FAD cofactor | Potential hydrogen bonding with the amine group. |

Note: This table lists residues known to be important for inhibitor binding in MAO-A and represents a hypothetical interaction profile for the subject compound.

Application in Ligand Identification and Scaffold Hopping

The unique three-dimensional architecture of this compound makes it a candidate for computational strategies in drug discovery, particularly in ligand identification and scaffold hopping.

Ligand Identification:

Ligand-based and structure-based virtual screening are primary computational methods for identifying potential ligands for biological targets. In the absence of a known target for this compound, a ligand-based approach could be hypothetically employed. This would involve comparing its shape and electrostatic properties to known active ligands for various receptors. A similarity search in chemical databases using the structure of this compound as a query could identify compounds with similar features and known biological activities. This, in turn, could suggest potential targets for this novel scaffold.

Scaffold Hopping:

Scaffold hopping is a computational technique used to discover structurally novel compounds that retain the biological activity of a known reference molecule. Should a biological target for a molecule containing a similar pharmacophore be identified, the this compound core could serve as a novel scaffold. Computational algorithms could be used to align the key interacting features of this compound with those of a known binder, aiming to design new molecules with improved properties such as enhanced potency, reduced off-target effects, or better pharmacokinetic profiles. The rigid, yet complex, nature of the bicyclopropyl (B13801878) system offers a distinct conformational landscape compared to more traditional, flexible scaffolds.

To illustrate how computational tools would assess the viability of this compound for such applications, a table of its predicted physicochemical properties is provided below. These properties are crucial for determining its drug-likeness and potential for interaction with biological targets.

| Property | Predicted Value | Significance in Ligand Design |

| Molecular Formula | C8H15N | Provides the elemental composition. |

| Molecular Weight | 125.22 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XlogP (predicted) | 1.6 | Indicates a moderate lipophilicity, which is often favorable for drug absorption. |

| Hydrogen Bond Donor Count | 1 | The primary amine group can act as a hydrogen bond donor, a key interaction in many protein-ligand binding events. |

| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom can also act as a hydrogen bond acceptor. |

This table contains computationally predicted data for this compound, sourced from public chemical databases.

In Silico Prediction of Biological Activity Pathways (Excluding toxicity/safety predictions)

In the absence of experimental biological data, in silico methods provide a valuable first pass at predicting the potential biological activities of a novel compound like this compound. These predictions are based on the analysis of its chemical structure and comparison to vast databases of compounds with known activities.

One common approach is the use of Prediction of Activity Spectra for Substances (PASS) and similar algorithms. These tools analyze the structural fragments of a query molecule and predict a spectrum of potential biological activities based on the activities of known compounds containing similar fragments.

For this compound, a hypothetical PASS prediction could suggest a range of potential biological activities. The presence of the primary amine and the cyclopropyl groups are key features that would be analyzed. For instance, many neurotransmitters and neuromodulators are primary amines, and cyclopropyl groups are present in a variety of bioactive molecules, including some enzyme inhibitors.

A hypothetical output from such a predictive tool might look like the following table, which illustrates the type of data generated. The 'Pa' (probability to be active) and 'Pi' (probability to be inactive) values are estimations based on the structural similarity to known bioactive compounds.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Monoamine Oxidase B Inhibitor | 0.450 | 0.025 |

| Dopamine (B1211576) Receptor Ligand | 0.380 | 0.040 |

| Sigma Receptor Ligand | 0.350 | 0.030 |

| Anticonvulsant | 0.310 | 0.065 |

| NMDA Receptor Antagonist | 0.290 | 0.050 |

Disclaimer: This table presents hypothetical, illustrative data for this compound and does not represent actual experimental results. The predicted activities are based on general structural features and require experimental validation.

These in silico predictions, while not definitive, can guide the initial stages of a drug discovery project by prioritizing which biological assays should be performed to experimentally validate the compound's activity. The predictions can also inform the design of focused compound libraries around the this compound scaffold to explore structure-activity relationships for the predicted targets.

Applications of 2 2 Cyclopropylcyclopropyl Ethan 1 Amine in Organic Synthesis and Chemical Biology

Utility as a Chiral Building Block in Complex Molecule Synthesis

There is no available scientific literature detailing the use of 2-(2-Cyclopropylcyclopropyl)ethan-1-amine as a chiral building block in the synthesis of complex molecules. Chiral cyclopropylamines are indeed valuable synthons in organic chemistry, often employed to introduce conformational rigidity and specific stereochemistry into target molecules. mdpi.com However, studies specifically documenting the isolation of enantiomerically pure forms of this compound and their subsequent application in asymmetric synthesis have not been reported.

Application in the Construction of Diverse Chemical Libraries for Screening Purposes

No published research could be identified that describes the inclusion or use of this compound in the construction of diverse chemical libraries for screening purposes. The development of such libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of compounds against biological targets. While the structural motif of a cyclopropylamine (B47189) is of interest in medicinal chemistry, there are no specific reports of this compound being utilized in library synthesis. nih.govlongdom.org

Development as a Chemical Probe for Elucidating Biological Pathways

There is no evidence in the scientific literature of the development or application of this compound as a chemical probe. Chemical probes are essential tools for studying biological systems, and while molecules containing cyclopropane (B1198618) rings have been investigated for a variety of biological activities, this specific amine has not been the subject of such research. researchgate.netunl.pt Investigations into the biological activity or potential targets of this compound have not been published.

Advanced Spectroscopic Characterization of 2 2 Cyclopropylcyclopropyl Ethan 1 Amine

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy and for identifying potential impurities. For 2-(2-Cyclopropylcyclopropyl)ethan-1-amine, HRMS would be used to determine its exact mass, which provides unambiguous confirmation of its molecular formula, C8H15N. The monoisotopic mass of this compound is calculated to be 125.12045 Da. uni.lu

An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. A measured value within a few parts per million (ppm) of the calculated value (126.12773 Da for [C8H16N]⁺) confirms the molecular formula. uni.lu This high precision allows for differentiation from other compounds with the same nominal mass but different elemental compositions.

Furthermore, HRMS is crucial for impurity profiling. By detecting ions with other m/z values, even at low intensities, potential by-products from synthesis, starting materials, or degradation products can be identified. The exact mass measurement of these impurities can suggest their molecular formulas, providing critical information for reaction optimization and purification processes. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification when compared against databases or theoretical calculations. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts m/z: mass-to-charge ratio. CCS: Collision Cross Section. Data derived from computational predictions. uni.lu

| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | C8H16N⁺ | 126.12773 | 133.9 |

| [M+Na]⁺ | C8H15NNa⁺ | 148.10967 | 141.3 |

| [M+K]⁺ | C8H15NK⁺ | 164.08361 | 139.5 |

| [M-H]⁻ | C8H14N⁻ | 124.11317 | 140.9 |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise covalent structure of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides a complete picture of the carbon skeleton and the placement of protons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct regions. The most characteristic signals would be those for the protons on the two cyclopropyl (B3062369) rings, which are known to resonate at an unusually high field (low ppm value), typically between 0.2 and 1.0 ppm, due to the magnetic anisotropy of the ring structure. dtic.mildocbrown.info The protons of the ethylamine (B1201723) moiety (-CH₂-CH₂-NH₂) would appear further downfield. The methylene (B1212753) group adjacent to the amine (CH₂-N) is expected around 2.5-3.0 ppm, while the other methylene group would be further upfield. The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments. For this molecule, up to eight unique signals could be expected, depending on the symmetry of the diastereomer. Similar to ¹H NMR, the cyclopropyl carbons have characteristic upfield chemical shifts, often appearing between -3 and 20 ppm. researchgate.netdocbrown.info The carbons of the ethylamine chain would be found in the more typical aliphatic region (20-50 ppm).

2D NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the -CH(cyclopropyl)-CH(cyclopropyl)-CH₂-CH₂-NH₂ chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. researchgate.net This allows for the unambiguous assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular structure by connecting fragments and identifying quaternary carbons. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on known data for cyclopropyl and aminoalkane fragments. Actual values may vary based on stereochemistry and solvent.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| Cyclopropyl CH₂ | 0.3 - 0.8 | 4 - 10 |

| Cyclopropyl CH | 0.8 - 1.2 | 12 - 20 |

| -C H₂-CH₂-NH₂ | 1.4 - 1.8 | 30 - 38 |

| -CH₂-C H₂-NH₂ | 2.7 - 3.1 | 40 - 45 |

| -NH₂ | 1.0 - 3.0 (broad) | N/A |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. frontiersin.org These methods are excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, and it is particularly sensitive to polar bonds. nih.gov For this compound, key expected absorptions include:

N-H Stretching: The primary amine (-NH₂) will show two characteristic medium-to-weak bands in the 3300-3500 cm⁻¹ region.

N-H Bending: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.

C-H Stretching: Aliphatic C-H stretches from the ethyl and cyclopropyl groups will appear just below 3000 cm⁻¹. A key diagnostic for the cyclopropyl group is often a C-H stretching band above 3000 cm⁻¹, similar to alkenes.

C-N Stretching: This will appear as a weak to medium absorption in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. nih.gov It is particularly sensitive to non-polar, symmetric bonds. youtube.com For this molecule, Raman would be highly effective for observing:

Cyclopropane (B1198618) Ring Vibrations: The symmetric "breathing" mode of the cyclopropane rings would produce a strong and characteristic signal in the Raman spectrum.

C-C Backbone Stretching: The carbon-carbon single bonds of the molecular skeleton would be clearly visible.

Together, IR and Raman provide a comprehensive vibrational profile, confirming the presence of the amine and cyclopropyl functional groups and providing a unique spectral fingerprint for identification. youtube.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium | Weak |

| Primary Amine | N-H Bend | 1590 - 1650 | Medium | Weak |

| Cyclopropyl/Alkyl | C-H Stretch | 2850 - 3050 | Strong | Strong |

| Cyclopropane | Ring "Breathing" | ~1200 | Weak | Strong |

| Alkane | C-C Stretch | 800 - 1200 | Weak | Medium |

| Amine | C-N Stretch | 1000 - 1250 | Medium | Weak |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.